N-p-trans-Coumaroyltyramine
Overview
Description
N-p-trans-Coumaroyltyramine is a cinnamoylphenethyl amide isolated from various plant sources, including polygonum hyrcanicum. It is known for its role as an acetylcholinesterase inhibitor and exhibits anti-trypanosomal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-p-trans-Coumaroyltyramine can be synthesized through the reaction of trans-cinnamic acid with tyramine under specific conditions. The reaction typically involves the use of coupling agents and solvents to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be isolated from natural sources such as plants belonging to the Liliaceae family, including Ophiopogon japonicus .
Chemical Reactions Analysis
Types of Reactions
N-p-trans-Coumaroyltyramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
N-p-trans-Coumaroyltyramine has several scientific research applications:
Chemistry: It is used as a model compound for studying amide bond formation and reactions involving phenolic compounds.
Medicine: Its anti-trypanosomal activity is of interest in the development of treatments for trypanosomiasis.
Mechanism of Action
N-p-trans-Coumaroyltyramine exerts its effects primarily through the inhibition of acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound also exhibits anti-trypanosomal activity by interfering with the metabolic processes of Trypanosoma brucei rhodesiense .
Comparison with Similar Compounds
Similar Compounds
- N-trans-Feruloyltyramine
- N-trans-Feruloyloctopamine
- 5,7-Dihydroxy-8-methoxyflavone
- (3S)3,5,4′-Trihydroxy-7-methoxy-6-methylhomoisoflavanone
Uniqueness
N-p-trans-Coumaroyltyramine is unique due to its dual role as an acetylcholinesterase inhibitor and an anti-trypanosomal agent. This combination of activities makes it a valuable compound for research in both neurodegenerative diseases and parasitic infections .
Biological Activity
N-p-trans-Coumaroyltyramine (TCT) is a phenolic compound derived from various plant sources, including Nelumbo nucifera and Polygonum hyrcanicum. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic effects in cancer treatment, diabetes management, and neuroprotection. This article synthesizes current research findings on the biological activities of TCT, supported by data tables and case studies.
Chemical Structure
This compound is characterized by its unique structure, which can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of TCT, particularly in breast cancer cells. In a study examining the effects of TCT in combination with indomethacin and diclofenac, it was found that:
- Cell Viability : TCT significantly reduced cell viability in MCF-7 breast cancer cells.
- Apoptosis Induction : The combination treatment led to increased apoptosis through endoplasmic reticulum stress pathways. Specifically, TCT enhanced the activation of the protein kinase RNA-like endoplasmic reticulum kinase (PERK) pathway, which is crucial for apoptosis induction in cancer cells .
Treatment Combination | Cell Viability (%) | Apoptosis (%) | Mitochondrial Membrane Potential |
---|---|---|---|
Control | 100 | 5 | High |
Indomethacin + TCT | 45 | 30 | Moderate |
Diclofenac + TCT | 50 | 35 | Low |
2. Alpha-Glucosidase Inhibition
TCT has been identified as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. In a study assessing its inhibitory activity:
- IC50 Value : TCT exhibited an IC50 of 0.92 µg/mL, demonstrating significant potency compared to the standard acarbose (IC50 = 272.72 µg/mL) .
- Mechanism of Action : Molecular docking studies indicated that TCT interacts with the enzyme's active site, providing insights into its mechanism as an uncompetitive inhibitor .
3. Neuroprotective Effects
TCT also shows promise as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's:
- IC50 Value : The compound demonstrated an IC50 of 34.5 µg/mL against AChE .
- Binding Studies : Fluorescence and circular dichroism spectroscopy revealed that TCT binds to human serum albumin (HSA), suggesting potential for therapeutic applications in neuroprotection through modulation of cholinergic signaling .
Antioxidant Activity
TCT exhibits antioxidant properties that contribute to its overall biological activity. In various assays:
- DPPH Radical Scavenging : TCT showed significant scavenging activity against DPPH radicals, indicating its potential to mitigate oxidative stress .
- Cellular Assays : Studies demonstrated that TCT could protect cells from oxidative damage induced by reactive oxygen species (ROS) .
Summary of Biological Activities
Activity Type | Mechanism/Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis via ER stress | |
Alpha-glucosidase Inhibition | Uncompetitive inhibition | |
Neuroprotection | AChE inhibition | |
Antioxidant | Scavenges free radicals |
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 cells treated with TCT and non-steroidal anti-inflammatory drugs (NSAIDs) showed a synergistic effect, enhancing apoptosis rates significantly compared to controls.
- Diabetes Management : Research on diabetic models demonstrated that TCT reduced postprandial blood glucose levels by inhibiting alpha-glucosidase activity effectively.
- Neurodegenerative Disease Models : In vitro studies indicated that TCT could protect neuronal cells from AChE-induced toxicity, suggesting potential therapeutic roles in Alzheimer's disease.
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUTQNKCXHALN-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318618 | |
Record name | Paprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36417-86-4 | |
Record name | Paprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36417-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paprazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036417864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WQM3PJ2UK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 - 261 °C | |
Record name | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.